2-Cyano-3-phenylpropanehydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

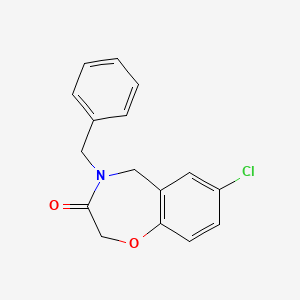

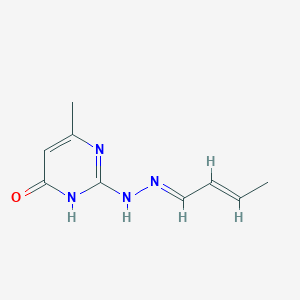

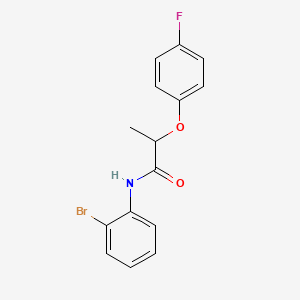

“2-Cyano-3-phenylpropanehydrazide” is a chemical compound with the molecular formula C10H11N3O . It has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .

Synthesis Analysis

The synthesis of “2-Cyano-3-phenylpropanehydrazide” could potentially involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature could afford the target N-substituted cyanoacetamide compounds .

Molecular Structure Analysis

The molecular structure of “2-Cyano-3-phenylpropanehydrazide” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures of the compound . The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

The chemical reactivity of “2-Cyano-3-phenylpropanehydrazide” can be analyzed by looking at its reactions with other compounds. For instance, it can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Cyano-3-phenylpropanehydrazide” can be analyzed using various methods. For instance, its molecular formula is C10H11N3O, and it has an average mass of 189.214 Da and a monoisotopic mass of 189.090210 Da .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-Cyano-3-phenylpropanehydrazide is used as a precursor in reactions leading to the construction of heterocycles . This includes the synthesis of common heterocyclic compounds as well as uncommon ones such as thiadiazole, oxadiazole, and fused heterocycles . The application of 2-Cyano-3-phenylpropanehydrazide in heterocyclic synthesis involves different types of reactions, including cyclocondensation and cyclization .

Production of Polyfunctional Heterocyclic Compounds

2-Cyano-3-phenylpropanehydrazide can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . This property allows it to react with various reactants, leading to the synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .

Optoelectronic Applications

2-Cyano-3-phenylpropanehydrazide is used in the study of optoelectronic properties . Parameters such as dipole moment, average polarizability, first molecular hyperpolarizability, thermodynamic properties, vibrational frequencies, infrared and Raman spectra are determined for this molecule .

Dye-Sensitized Solar Cells (DSSC)

2-Cyano-3-phenylpropanehydrazide is one of the most important dyes used in DSSC . It exhibits promising properties for DSSC development due to the D–π–A concept (a donor, a linking group, and an acceptor/anchor group) .

Nonlinear Optical Materials

The average polarizability and first-order molecular hyperpolarizability of 2-Cyano-3-phenylpropanehydrazide indicate that the compound is a good candidate as nonlinear optical materials .

Pharmaceuticals, Materials Science, and Organic Synthesis

Mécanisme D'action

Target of Action

The primary target of 2-Cyano-3-phenylpropanehydrazide is succinate dehydrogenase (SDH), an enzyme complex that simultaneously participates in both the respiration chain and the tricarboxylic acid (TCA) cycle . SDH is a promising target for fungicides .

Mode of Action

The exact mode of action of 2-Cyano-3-phenylpropanehydrazide It is known that the compound interacts with its target, sdh, and potentially inhibits its function . This interaction and the resulting changes in the enzyme’s activity could lead to the compound’s antifungal effects .

Biochemical Pathways

By targeting SDH, 2-Cyano-3-phenylpropanehydrazide affects the TCA cycle and the respiration chain, both of which are crucial biochemical pathways in organisms .

Pharmacokinetics

The pharmacokinetics of 2-Cyano-3-phenylpropanehydrazide A related compound, cddo, was found to have a maximum concentration (cmax) that increased proportionally with dose . The ADME properties of 2-Cyano-3-phenylpropanehydrazide and their impact on bioavailability remain to be determined.

Result of Action

The molecular and cellular effects of 2-Cyano-3-phenylpropanehydrazide’s Given its potential role as an sdh inhibitor, it may lead to disruptions in energy production and other metabolic processes .

Propriétés

IUPAC Name |

2-cyano-3-phenylpropanehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-7-9(10(14)13-12)6-8-4-2-1-3-5-8/h1-5,9H,6,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSNOQJGXMYIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C#N)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-phenylpropanehydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2567845.png)

![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2567846.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2567858.png)

![13-{[3-(Morpholin-4-yl)propyl]amino}-11-propyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2567859.png)